molecular formula C14H14O2 B8528373 (S)-2-(6-methoxynaphthalen-2-yl)propanal

(S)-2-(6-methoxynaphthalen-2-yl)propanal

Cat. No.: B8528373
M. Wt: 214.26 g/mol
InChI Key: RCGQAPUWWHXBOK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(6-methoxynaphthalen-2-yl)propanal is an organic compound that belongs to the class of naphthyl derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The specific structure of this compound includes a methoxy group at the 6-position of the naphthalene ring and a propanal group at the 2-position, with the stereochemistry specified as (2S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanal can be achieved through various organic synthesis techniques. One common method involves the Friedel-Crafts acylation of a naphthalene derivative followed by reduction and functional group transformation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.

    Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(6-Hydroxy-2-naphthyl)propanal
  • (2S)-2-(6-Methyl-2-naphthyl)propanal
  • (2S)-2-(6-Ethoxy-2-naphthyl)propanal

Uniqueness

(S)-2-(6-methoxynaphthalen-2-yl)propanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry (2S) also plays a crucial role in its interactions with other molecules, potentially leading to different effects compared to its (2R) enantiomer or other similar compounds.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanal

InChI

InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1

InChI Key

RCGQAPUWWHXBOK-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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